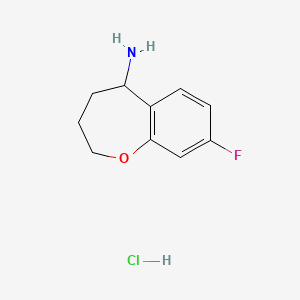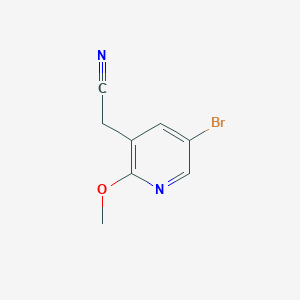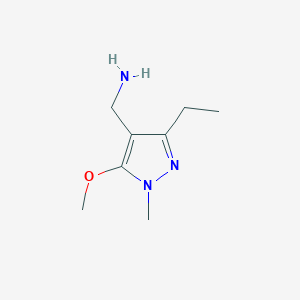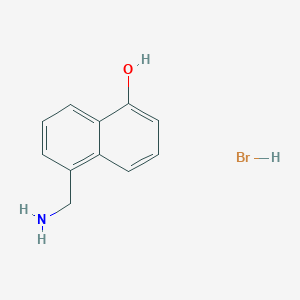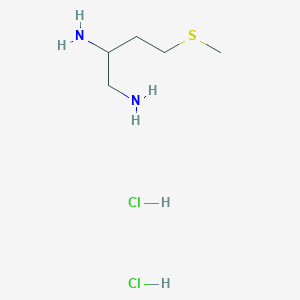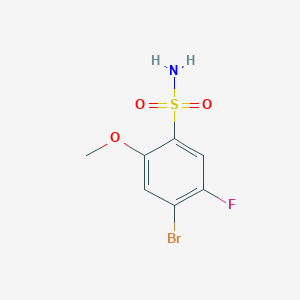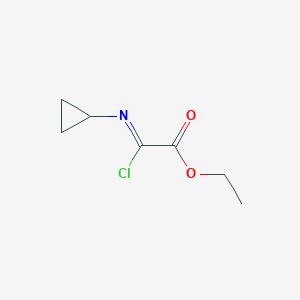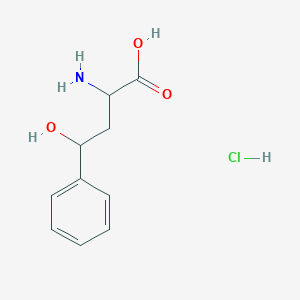amine hydrochloride CAS No. 1432681-78-1](/img/structure/B1377447.png)
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Overview
Description
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride: is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
It is likely that the compound interacts with its target receptor, possibly the serotonin receptor 5-ht2a, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its potential interaction with the serotonin receptor 5-ht2a, it may influence serotonin signaling pathways .
Result of Action
Based on its potential interaction with the serotonin receptor 5-ht2a, it may influence cellular processes regulated by serotonin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride typically involves the following steps:
Alkylation: The addition of a methyl group to the benzofuran ring.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride
Uniqueness
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO.ClH/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12;/h5-8,13,16H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSPKCCAPLUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
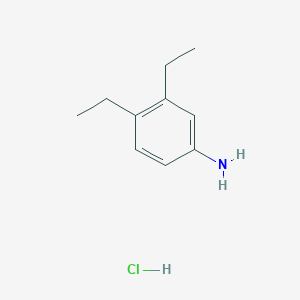
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
